molecular formula C17H23I2N3O8 B602080 Iopamidol Impurity K CAS No. 1788899-70-6

Iopamidol Impurity K

Cat. No.: B602080
CAS No.: 1788899-70-6
M. Wt: 651.20
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iopamidol Impurity K ( 1788899-70-6) is a high-purity chemical reference standard essential for the research and development of the contrast media iopamidol. This compound, with the molecular formula C17H23I2N3O8 and a molecular weight of 651.19 g/mol, is specifically characterized as a diiodo derivative of iopamidol . It is a closely related analog, formed as a byproduct during synthesis when iodination of the benzene precursor is incomplete . This impurity is officially recognized as a specified impurity in both the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . As a well-characterized impurity, its primary application is in analytical chemistry, where it serves as a critical reference standard for the development and validation of analytical methods . Researchers use it for quality control (QC) during the synthesis and formulation stages of iopamidol, ensuring the final pharmaceutical product meets stringent regulatory standards for purity and safety . The compound is provided with comprehensive analytical documentation, including a Certificate of Analysis (CoA) and supporting data such as HPLC, 1H NMR, and 13C NMR spectra, which are vital for method development and regulatory filings like ANDA or DMF . This compound is intended for research purposes only and is strictly not for diagnostic or human use .

Properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWRVEFHNJBLCU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23I2N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788899-70-6
Record name N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788899706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1,N3-BIS(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4-DIIODOISOPHTHALAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN3UM7MZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Byproduct Formation During Iopamidol Synthesis

The industrial synthesis of Iopamidol involves iodination of a benzene precursor followed by sequential functionalization. According to the patent CN103382160A, the process begins with the protection of hydroxyl groups using mixed acid anhydrides, followed by iodination with iodine monochloride (ICl) under controlled conditions. Impurity K forms when iodination is incomplete, leaving the 6-position unsubstituted. Key steps include:

  • Protection of Amine Groups : The precursor 5-amino-isophthalic acid is acylated to prevent unwanted side reactions.

  • Iodination : Reaction with ICl at 40–60°C for 6–8 hours typically yields the triiodinated product. However, reduced reaction time (3–4 hours) or suboptimal stoichiometry results in partial iodination, yielding the diiodo intermediate.

  • Deprotection and Functionalization : Acidic hydrolysis removes protecting groups, but aggressive conditions (e.g., concentrated HCl at >80°C) may cause deiodination, further contributing to Impurity K formation.

Table 2: Critical Reaction Conditions for Iodination

ParameterOptimal Range for IopamidolConditions Favoring Impurity K
Temperature50–60°C<40°C
ICl Equivalents3.02.0–2.5
Reaction Time6–8 hours3–4 hours

Deliberate Synthesis for Reference Standards

Pharmaceutical suppliers synthesize Impurity K for analytical purposes using tailored routes:

  • Diiodo Precursor Route : Starting from 5-amino-2,4-diiodoisophthalic acid, the compound is functionalized with (S)-2-hydroxypropanoic acid and bis-hydroxymethylpropylamine. This method avoids triiodination, ensuring specificity.

  • Partial Deiodination of Iopamidol : Treating Iopamidol with reducing agents like sodium thiosulfate selectively removes one iodine atom. This approach is less common due to byproduct complexity.

Analytical Characterization and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR analysis reveals distinct shifts for the diiodo core (δ 7.8–8.2 ppm) compared to the triiodo parent (δ 8.3–8.6 ppm). The (S)-2-hydroxypropanamido group shows a doublet at δ 4.2 ppm (J = 6.5 Hz), confirming stereochemical integrity.

High-Performance Liquid Chromatography (HPLC)

Impurity K is quantified using reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Retention times (RT) differentiate it from Iopamidol (RT: 12.4 min vs. 14.7 min).

Factors Influencing Impurity K Formation

Synthesis Parameters

  • Iodination Efficiency : Substoichiometric ICl or inadequate mixing reduces iodination completeness.

  • Reaction Kinetics : Lower temperatures slow iodination rates, favoring diiodo intermediates.

Post-Synthesis Degradation

  • Radiation Exposure : Electron beam irradiation (e.g., sterilization) induces deiodination, increasing Impurity K levels by 2–5%.

  • Storage Conditions : Opened containers exposed to oxygen and moisture show a 1.5-fold rise in Impurity K over 6 months .

Chemical Reactions Analysis

Iopamidol Impurity K undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine monochloride, thionyl chloride, and (S)-2-acetoxypropanoyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Analytical Chemistry

Iopamidol Impurity K serves as a reference standard in analytical chemistry. It is crucial for the calibration of instruments and validation of analytical methods used to detect and quantify iopamidol and its impurities in pharmaceutical formulations. The use of such standards ensures the accuracy and reliability of results in quality control processes.

Application Description
Reference StandardUsed for calibration in chromatographic techniques like HPLC (High-Performance Liquid Chromatography) to ensure accurate measurement of iopamidol levels.
Method ValidationAssists in validating methods for detecting impurities to meet regulatory standards.

Pharmacological Studies

This compound has been investigated for its role in various pharmacological contexts, including its safety profile and therapeutic applications:

  • Safety Assessments : Studies have shown that iopamidol and its impurities can cause mild to severe side effects, necessitating thorough safety evaluations. For instance, a study indicated that while no significant adverse effects were noted during the administration of iopamidol enema in extremely low-birth-weight infants, monitoring for potential complications remains essential .
  • Therapeutic Uses : Research has explored the efficacy of iopamidol in treating conditions like meconium obstruction in premature infants. The application of iopamidol enema demonstrated safety and effectiveness, with a significant improvement rate among treated patients .

Environmental Impact Studies

Environmental studies have focused on the behavior of iopamidol and its impurities when released into water systems:

  • Disinfection By-Products Formation : Iopamidol has been implicated in the formation of iodinated disinfection by-products (DBPs) upon chlorination of source waters. Research identified various DBPs resulting from chlorination processes involving iopamidol, highlighting its potential environmental hazards .
  • Mutagenicity Assessments : Investigations into the mutagenicity of chlorinated by-products formed from iopamidol have shown that while iopamidol itself may not be mutagenic, its chlorinated derivatives can induce DNA damage in mammalian cells .

Regulatory Considerations

The implications of this compound extend into regulatory frameworks as well:

  • Pharmaceutical Standards : Regulatory agencies require comprehensive data on impurities like this compound for drug approval processes. Its characterization supports compliance with safety and efficacy standards necessary for market authorization .
  • Guidelines Development : Ongoing research into the effects and safety profiles of iodinated contrast agents contributes to developing guidelines for their clinical use, ensuring patient safety .

Biological Activity

Iopamidol Impurity K is a notable compound associated with the radiopaque contrast agent iopamidol, primarily used in medical imaging. Understanding its biological activity is essential for assessing its safety and efficacy in clinical applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, potential health effects, and relevant case studies.

Overview of this compound

Iopamidol (CAS No. 60166-93-0) is a non-ionic iodinated contrast agent used in various imaging procedures, such as CT scans. This compound (CAS No. 1788899-70-6) is one of its impurities, and while it shares some properties with iopamidol, its specific biological effects require further investigation.

PropertyValue
Molecular FormulaC17H23I2N3O8
Molecular Weight651.2 g/mol
CAS Number1788899-70-6
StructureStructure

This compound functions similarly to iopamidol by enhancing the visibility of tissues during radiological examinations due to its iodine content, which absorbs X-rays effectively. The primary mechanism involves:

  • Radiopacity : The iodine atoms in the compound absorb X-rays, allowing for clearer imaging of soft tissues.
  • Pharmacokinetics : After administration, it is predominantly eliminated through the kidneys, with approximately 90% excreted within 24 hours.

Mutagenicity and Toxicity

Research indicates that while iodinated contrast media (ICM), including iopamidol, are generally considered non-mutagenic, certain conditions can lead to the formation of toxic disinfection by-products (DBPs) when chlorinated . Specifically:

  • Chlorination Studies : In studies assessing chlorination of source water containing ICM, including iopamidol, new genotoxic compounds were identified. Notably, this compound was implicated in increasing levels of harmful DBPs such as iodoacetonitrile, which has shown cytotoxic effects on mammalian cells .
  • DNA Damage : Experimental evidence suggests that exposure to Iopamidol can induce DNA damage in cell lines (e.g., CHO cells), particularly under chlorination conditions .

Case Studies

  • Environmental Impact : A study conducted in Minnesota found that iopamidol was detected in a significant percentage of surface waters sampled. While iopamidol itself was not deemed toxic, it raised concerns regarding the formation of toxic DBPs upon chlorination .
  • Clinical Observations : Clinical data indicate that while short-term exposure during imaging procedures is generally safe, potential side effects include nausea and vomiting if high doses are administered or if there is an allergic reaction to iodine .

Research Findings

Recent studies have provided insights into the behavior and implications of this compound:

  • Chemical Reactions : this compound can undergo various chemical reactions such as oxidation and substitution reactions under specific conditions, which may affect its stability and biological interactions .
  • Quality Control : The pharmaceutical industry emphasizes strict quality control measures to minimize impurities like this compound in medical formulations to ensure patient safety during imaging procedures .

Q & A

Q. How do pharmacopeial updates (e.g., USP, EP) impact impurity control strategies for this compound?

  • Compliance : Monitor revisions to monographs (e.g., USP <1086>). For EP compliance, ensure impurity limits align with Table 1 of Pharmacopeial Forum 33(1), which caps individual unspecified impurities at 0.10% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iopamidol Impurity K
Reactant of Route 2
Reactant of Route 2
Iopamidol Impurity K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.